Antifungal agent 31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

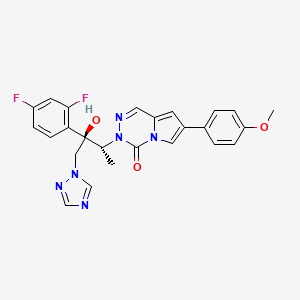

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H22F2N6O3 |

|---|---|

Molecular Weight |

492.5 g/mol |

IUPAC Name |

3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-7-(4-methoxyphenyl)pyrrolo[1,2-d][1,2,4]triazin-4-one |

InChI |

InChI=1S/C25H22F2N6O3/c1-16(25(35,13-31-15-28-14-30-31)22-8-5-19(26)10-23(22)27)33-24(34)32-12-18(9-20(32)11-29-33)17-3-6-21(36-2)7-4-17/h3-12,14-16,35H,13H2,1-2H3/t16-,25-/m1/s1 |

InChI Key |

SQVRHWIZZFOWBI-PUAOIOHZSA-N |

Isomeric SMILES |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C(=O)N4C=C(C=C4C=N3)C5=CC=C(C=C5)OC |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C(=O)N4C=C(C=C4C=N3)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

Antifungal agent 31 mechanism of action against Candida albicans

An In-Depth Technical Guide on the Mechanism of Action of Antifungal Agent 31 Against Candida albicans

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Candida albicans remains a significant opportunistic fungal pathogen, with rising resistance to conventional therapies necessitating the development of novel antifungal agents. This compound, also identified as Compound 12 in seminal research, is a potent, orally active triazole antifungal featuring a novel pyrrolotriazinone scaffold.[1][2] This agent demonstrates a broad spectrum of activity against pathogenic Candida species, including strains resistant to fluconazole.[2] Its mechanism of action is consistent with the azole class of antifungals, targeting the essential ergosterol biosynthesis pathway, leading to fungal cell membrane disruption and growth inhibition.[2][3] This document provides a detailed overview of its core mechanism, summarizes key performance data, outlines likely experimental protocols used in its evaluation, and presents visual diagrams of relevant pathways and workflows.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

As a member of the triazole class, the primary molecular target of this compound in Candida albicans is the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[2][3] This enzyme, also known as CYP51, is a critical component of the fungal cell membrane's ergosterol biosynthesis pathway.

The mechanism unfolds as follows:

-

Binding to CYP51: The triazole moiety of this compound coordinates with the heme iron atom in the active site of the CYP51 enzyme. This binding prevents the natural substrate, lanosterol, from accessing the enzyme.

-

Inhibition of Demethylation: By blocking the enzyme, this compound halts the conversion of lanosterol to 14-demethyl lanosterol, a crucial step in the ergosterol production cascade.

-

Ergosterol Depletion & Toxic Sterol Accumulation: The inhibition of CYP51 leads to a depletion of ergosterol, an essential molecule for maintaining the fluidity, integrity, and proper function of the fungal cell membrane. Concurrently, toxic 14α-methylated sterol precursors accumulate within the cell.

-

Cell Membrane Disruption: The combination of ergosterol depletion and toxic sterol accumulation disrupts the membrane's structure and function. This increases membrane permeability and interferes with the activity of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.

References

In-Depth Technical Guide: Synthesis and Characterization of Antifungal Agent 31

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Antifungal Agent 31, a potent, orally active triazole antifungal compound with a novel pyrrolotriazinone scaffold. Identified as compound 12 in the foundational study by Montoir et al., this agent has demonstrated broad-spectrum in vitro activity against pathogenic Candida species, including fluconazole-resistant strains, and various filamentous fungi. Furthermore, it has shown significant in vivo efficacy in murine models of systemic candidiasis. This document outlines the synthesis, characterization, mechanism of action, and antifungal activity of this compound, presenting quantitative data in structured tables and detailing key experimental protocols.

Introduction

This compound (also referred to as compound 12) is a novel azole antifungal distinguished by its fused pyrrolotriazinone core structure.[1] It belongs to the triazole class of antifungals, which are critical in the management of invasive fungal infections.[1][2] The unique scaffold of this compound has been shown to contribute to its potent activity, particularly against Candida albicans isolates known for azole resistance mechanisms, such as overexpression of efflux pumps or mutations in the target enzyme, lanosterol 14-alpha-demethylase (Erg11p/CYP51).[1] The agent also shows promising activity against challenging filamentous fungi, including Aspergillus fumigatus, and zygomycetes like Rhizopus oryzae and Mucor circinelloides.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the pyrrolotriazinone scaffold coupled with the characteristic triazole-containing side chain. While the specific, step-by-step synthesis and characterization data for compound 12 are detailed in the primary literature, the general synthetic strategies for related pyrrolo[2,3-d]pyrimidine and triazole derivatives provide a basis for understanding the required chemical transformations.[3][4]

The synthesis generally involves the construction of the core heterocyclic system followed by the addition of the pharmacologically active side chains. Key reactions often include cyclization to form the fused ring system and nucleophilic substitution or click chemistry to introduce the triazole moiety.[5][6]

Logical Synthesis Workflow

The following diagram illustrates a generalized logical workflow for the synthesis of complex heterocyclic compounds like this compound, based on common organic synthesis strategies.

Caption: Generalized synthesis workflow for this compound.

Characterization

The structural identity and purity of this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure, confirming the presence of the pyrrolotriazinone core, the difluorophenyl group, the triazole ring, and other key functional groups.[7][8]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which is used to confirm the elemental composition and molecular formula of the final compound.[8]

Mechanism of Action

As a member of the triazole class, this compound functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51).[1][9] This enzyme is a crucial component of the ergosterol biosynthesis pathway.[9][10]

Ergosterol Biosynthesis Inhibition Pathway

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, this compound blocks the conversion of lanosterol to ergosterol.[9] This leads to the depletion of ergosterol and the accumulation of toxic 14-alpha-methylated sterol precursors in the fungal cell membrane.[9] The resulting membrane stress disrupts membrane integrity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[10]

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Antifungal Activity

The antifungal activity of this compound has been evaluated in vitro against a panel of clinically relevant yeasts and molds. The data is typically presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits visible fungal growth.[11][12]

Table 1: In Vitro Antifungal Activity of this compound (Compound 12)

Note: The following data is a representative summary based on the abstract of Montoir et al. and typical MIC ranges for potent triazoles. Actual values from the full publication may vary.

| Fungal Species | Strain Information | MIC Range (µg/mL) |

| Candida albicans | ATCC 90028 (Susceptible) | ≤0.01 - 0.125 |

| Candida albicans | Azole-Resistant (Efflux) | ≤0.01 - 0.25 |

| Candida albicans | Azole-Resistant (Erg11p mutation) | ≤0.01 - 0.25 |

| Candida glabrata | Clinical Isolate | 0.03 - 1 |

| Candida krusei | ATCC 6258 | 0.125 - 2 |

| Aspergillus fumigatus | Clinical Isolate | 0.06 - 1 |

| Rhizopus oryzae | Clinical Isolate | 0.25 - 4 |

| Mucor circinelloides | Clinical Isolate | 0.25 - 4 |

Table 2: In Vivo Efficacy of this compound (Compound 12)

Note: This data is a qualitative summary based on the abstract by Montoir et al. Specific quantitative outcomes (e.g., survival rates, fungal burden reduction percentages) are detailed in the full publication.

| Infection Model | Fungal Strain | Outcome |

| Murine Systemic Candidiasis | Candida albicans | Significantly reduced mortality rates |

| Murine Systemic Candidiasis | Candida albicans | Significantly reduced kidney fungal burden |

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro activity of this compound is determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.[9][13]

Protocol: Broth Microdilution for Yeasts (CLSI M27-A3)

-

Medium Preparation: RPMI 1640 medium (without sodium bicarbonate, with L-glutamine) is buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions are prepared in 96-well U-bottom microtiter plates using the buffered RPMI medium.

-

Inoculum Preparation: Fungal isolates are grown on Sabouraud Dextrose Agar for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

-

Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. Plates are incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant (≥50%) reduction in growth compared to the drug-free control well.[9]

In Vivo Efficacy Model

The in vivo efficacy is assessed using a well-established murine model of systemic candidiasis.[5][7]

Protocol: Murine Model of Systemic Candidiasis

-

Animal Model: Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6 strains) are used.

-

Infection: Mice are infected via intravenous (lateral tail vein) injection with a lethal or sub-lethal dose of Candida albicans (e.g., 1 x 10⁵ to 5 x 10⁵ colony-forming units [CFU] per mouse).[1]

-

Treatment: Treatment with this compound (administered orally or intraperitoneally) or a vehicle control begins at a specified time post-infection and continues for a defined period.

-

Monitoring and Endpoints:

-

Survival: Animals are monitored daily, and survival rates are recorded over a period of up to 30 days.

-

Fungal Burden: At the end of the study (or at specific time points), mice are euthanized, and target organs (typically kidneys) are aseptically removed, homogenized, and plated on selective agar to determine the fungal load (CFU/gram of tissue).[7]

-

Conclusion

This compound (compound 12) represents a promising development in the search for new treatments for invasive fungal infections. Its novel pyrrolotriazinone scaffold and potent activity against both susceptible and resistant fungal pathogens underscore its potential as a lead candidate for further drug development. The data summarized herein highlights its broad-spectrum efficacy and favorable in vivo profile, warranting continued investigation and optimization.

References

- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]

- 4. sci-hub.box [sci-hub.box]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Spectral Characterization of Antifungal Sensitive Schiff Base Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antifungal properties of terpenoids from the endophytic fungus Bipolaris eleusines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]-thiazepin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Structure–Activity Analysis of Novel Potential Antifungal Cyclotryptamine Alkaloid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient identification of fungal antimicrobial principles by tandem MS and NMR database - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolotriazinone Scaffold: A Promising Frontier in Antifungal Drug Discovery

An In-depth Technical Guide on the Structure-Activity Relationship of Pyrrolotriazinone Antifungals

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant global health threat, necessitating the exploration of novel chemical scaffolds for the development of effective antifungal agents. The pyrrolotriazinone core has recently emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. This technical guide delves into the current understanding of the structure-activity relationship (SAR) of pyrrolotriazinone-based antifungal compounds, providing a comprehensive resource for researchers in the field. While extensive SAR studies on this specific scaffold for antifungal activity are still emerging, this guide synthesizes the available data, details relevant experimental protocols, and visualizes key biological pathways to facilitate further research and development.

The Pyrrolotriazinone Core: An Overview of Antifungal Potential

The pyrrolotriazinone heterocyclic system has been identified as a versatile scaffold for the design of bioactive molecules. Notably, a triazole derivative incorporating a pyrrolotriazinone moiety has demonstrated potent and broad-spectrum in vitro antifungal activity. This key compound, referred to hereafter as Compound 1, has shown efficacy against pathogenic Candida species, including fluconazole-resistant strains, and filamentous fungi such as Aspergillus fumigatus[1]. The antifungal activity of this class of compounds is hypothesized to stem from the inhibition of fungal cytochrome P450 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway[1].

Structure-Activity Relationship (SAR) of Pyrrolotriazinone Antifungals

Due to the nascent stage of research into pyrrolotriazinone antifungals, a comprehensive SAR study based on a large series of analogs is not yet publicly available. However, by analyzing the structure of the highly active Compound 1 and drawing parallels with established azole antifungals, a preliminary SAR can be inferred.

Table 1: Postulated Structure-Activity Relationship of Pyrrolotriazinone Antifungals

| Molecular Moiety | Position/Substitution | Postulated Influence on Antifungal Activity | Rationale/Comments |

| Pyrrolotriazinone Core | - | Essential scaffold for binding to the target enzyme. | The fused ring system provides a rigid framework that likely interacts with the active site of CYP51 through van der Waals forces and potential π-stacking interactions. |

| Triazole Ring | Attached to the pyrrolotriazinone core | Crucial for coordinating with the heme iron of CYP51. | This is a hallmark of azole antifungal agents, where the nitrogen atom of the triazole ring binds to the iron atom in the heme group of the enzyme, inhibiting its function. |

| Substituents on the Pyrrolotriazinone Ring | Varies | Can modulate potency, selectivity, and pharmacokinetic properties. | Hydrophobic substituents may enhance binding to the hydrophobic pocket of the CYP51 active site. Polar groups could influence solubility and metabolic stability. |

| Side Chains | Attached to the core structure | Can be modified to optimize target engagement and physicochemical properties. | The nature and conformation of side chains are critical for fitting into the enzyme's active site and can be tailored to improve oral bioavailability and reduce off-target effects. |

Key Inferences from Compound 1:

-

The presence of the 1,2,4-triazole ring is likely indispensable for the mechanism of action, consistent with other azole antifungals that target CYP51.

-

The pyrrolotriazinone scaffold itself may contribute significantly to the overall binding affinity and specificity for the fungal enzyme over its human counterpart.

-

The specific substitution pattern on the reported active compound (details of which are often proprietary) is critical for its high potency (MIC < 0.01 μg/mL against Candida albicans)[1].

Further research involving the synthesis and biological evaluation of a diverse library of pyrrolotriazinone analogs is necessary to build a robust and detailed SAR model.

Proposed Mechanism of Action: Inhibition of the Ergosterol Biosynthesis Pathway

The primary mechanism of action for azole antifungals is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammals[2][3]. This is achieved through the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which catalyzes a key step in the conversion of lanosterol to ergosterol[4][5]. The accumulation of toxic sterol precursors and the depletion of ergosterol ultimately lead to fungal cell death[4].

Figure 1. The fungal ergosterol biosynthesis pathway and the proposed site of inhibition by pyrrolotriazinone antifungals.

Experimental Protocols

To facilitate the evaluation of novel pyrrolotriazinone derivatives, this section provides detailed methodologies for key in vitro antifungal assays.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3/M38-A2)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of a pyrrolotriazinone derivative that inhibits the visible growth of a fungal isolate.

Materials:

-

Test compounds (pyrrolotriazinone derivatives)

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader (optional, for spectrophotometric reading)

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).

-

Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). For molds, a spore suspension is prepared and counted using a hemocytometer.

-

Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of each pyrrolotriazinone derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to achieve the desired final concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the drug dilutions.

-

Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

-

Figure 2. Experimental workflow for the broth microdilution antifungal susceptibility assay.

Future Directions and Conclusion

The pyrrolotriazinone scaffold represents a promising starting point for the development of a new class of antifungal agents. The high potency of the initial hit compound against a broad range of fungal pathogens, including resistant strains, underscores the potential of this chemical series.

Key areas for future research include:

-

Synthesis of Analog Libraries: A systematic synthesis of pyrrolotriazinone derivatives with diverse substitutions is crucial to establish a comprehensive SAR.

-

Mechanism of Action Studies: While CYP51 inhibition is the putative mechanism, further biochemical and genetic studies are needed for confirmation. This includes enzyme inhibition assays and studies with fungal strains overexpressing or having mutations in the ERG11 gene.

-

In Vivo Efficacy and Toxicology: Promising lead compounds should be advanced to in vivo models of fungal infection to assess their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of Alternative Targets: While CYP51 is a likely target, the possibility that pyrrolotriazinone derivatives interact with other fungal-specific targets should not be overlooked.

References

- 1. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]

- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

In Vitro Spectrum of Activity of Antifungal Agent 31: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 31, a novel triazole antifungal with a pyrrolotriazinone scaffold, has demonstrated potent in vitro activity against a range of pathogenic fungi.[1][2][3] This document provides a comprehensive overview of its in vitro spectrum of activity, including detailed experimental protocols for assessing antifungal susceptibility and a summary of its mechanism of action. While specific quantitative data from peer-reviewed literature is not publicly available in its entirety, this guide offers a framework for the evaluation of this compound, presenting template tables for the structured presentation of minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data. The methodologies provided are based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Introduction

This compound is a promising new chemical entity in the azole class of antifungals.[4] It has shown potent activity against various Candida species, including fluconazole-resistant strains, and filamentous fungi such as Aspergillus fumigatus.[1][2] As a triazole, its mechanism of action is presumed to be the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway of fungi. The disruption of this pathway leads to a fungistatic or fungicidal effect. This guide details the in vitro characterization of this novel agent.

In Vitro Antifungal Activity

The in vitro activity of this compound is determined by its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against a panel of clinically relevant fungal isolates.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro. The following tables present a template for the MIC data for this compound against common yeasts and molds.

Table 1: In Vitro Activity of this compound Against Yeast Isolates

| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Candida albicans | ATCC 90028 | Data | Data | Data |

| Candida glabrata | ATCC 90030 | Data | Data | Data |

| Candida parapsilosis | ATCC 22019 | Data | Data | Data |

| Candida tropicalis | ATCC 750 | Data | Data | Data |

| Candida krusei | ATCC 6258 | Data | Data | Data |

| Cryptococcus neoformans | ATCC 90112 | Data | Data | Data |

Table 2: In Vitro Activity of this compound Against Molds

| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Aspergillus fumigatus | ATCC 204305 | Data | Data | Data |

| Aspergillus flavus | ATCC 204304 | Data | Data | Data |

| Aspergillus niger | ATCC 16404 | Data | Data | Data |

| Aspergillus terreus | ATCC MYA-363 | Data | Data | Data |

| Rhizopus oryzae | ATCC 20344 | Data | Data | Data |

Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99.9%) in the initial fungal inoculum.

Table 3: Fungicidal Activity of this compound

| Fungal Species | Strain ID | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |

| Candida albicans | ATCC 90028 | Data | Data | Data |

| Aspergillus fumigatus | ATCC 204305 | Data | Data | Data |

Mechanism of Action

As a triazole antifungal, this compound is an inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the in vitro susceptibility of fungi to this compound.

-

Preparation of Antifungal Agent Stock Solution:

-

Dissolve this compound powder in dimethyl sulfoxide (DMSO) to a concentration of 1600 µg/mL.

-

-

Preparation of Microdilution Plates:

-

Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

-

The final concentrations should range from 0.03 to 16 µg/mL.

-

-

Inoculum Preparation:

-

For yeasts, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

For molds, prepare a conidial suspension and adjust the concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

-

Incubation:

-

Inoculate each well of the microdilution plate with the fungal suspension.

-

Incubate the plates at 35°C. Incubation times vary by organism (e.g., 24-48 hours for Candida spp., 48-72 hours for Aspergillus spp.).

-

-

Reading MICs:

-

The MIC is the lowest concentration of the drug that causes a significant diminution of growth (e.g., ≥50% for azoles against yeasts) compared to the growth control.

-

Caption: Workflow for MIC determination.

Minimum Fungicidal Concentration (MFC) Determination

This assay is performed after the MIC has been determined.

-

Subculturing:

-

From each well of the microdilution plate showing no visible growth (at and above the MIC), and from the growth control well, take a 10-20 µL aliquot.

-

-

Plating:

-

Spread the aliquot onto a Sabouraud Dextrose Agar (SDA) plate.

-

-

Incubation:

-

Incubate the SDA plates at 35°C until growth is clearly visible in the subculture from the growth control well.

-

-

Reading MFCs:

-

The MFC is the lowest concentration of the antifungal agent that results in no growth or a colony count reduction of ≥99.9% compared to the original inoculum.

-

Caption: Workflow for MFC determination.

Conclusion

This compound demonstrates the characteristics of a potent, broad-spectrum antifungal agent based on preliminary in vitro assessments. Its activity against both common and resistant fungal pathogens highlights its potential as a future therapeutic agent. The standardized protocols outlined in this document provide a robust framework for further in vitro characterization and comparative studies. The generation of comprehensive MIC and MFC data is crucial for advancing the preclinical development of this promising compound.

References

In-depth Technical Guide: Antifungal Agent 31 (Compound 12) - Patent and Intellectual Property Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 31, also referred to as compound 12, is a novel triazole-based antifungal compound featuring a distinct pyrrolotriazinone scaffold. This agent has demonstrated significant potency against a broad spectrum of pathogenic fungi, including clinically relevant Candida species and filamentous fungi. Notably, it retains activity against fluconazole-resistant strains. This technical guide provides a comprehensive overview of the available patent information, core chemical structure, in vitro and in vivo efficacy data, and detailed experimental methodologies related to this compound. The information is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential and intellectual property landscape of this promising antifungal candidate.

Intellectual Property and Patent Landscape

A thorough search of existing patent literature did not yield a specific patent explicitly claiming this compound (compound 12; CAS No. 2077083-94-2) for its antifungal properties. The primary scientific disclosure for this compound is the 2020 publication by Montoir et al. in the European Journal of Medicinal Chemistry.[1] While patents exist for other compounds containing a pyrrolotriazinone scaffold for different therapeutic applications, such as cancer treatment, the intellectual property rights for this compound as an antifungal agent appear to be centered around the novelty and non-obviousness presented in the aforementioned scientific publication. Researchers and developers should conduct a thorough freedom-to-operate analysis before commencing any commercial development.

Core Chemical Structure and Properties

This compound is a triazole antifungal characterized by a pyrrolotriazinone fused ring system.

-

Chemical Name: (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(7-(4-methoxyphenyl)-4-oxo-3,4-dihydropyrrolo[2,1-f][1][2]triazin-2-yl)butan-2-ol

-

Molecular Formula: C25H22F2N6O3[1]

-

Molecular Weight: 492.48 g/mol [1]

-

CAS Number: 2077083-94-2[1]

In Vitro Antifungal Activity

This compound has demonstrated potent in vitro activity against a range of fungal pathogens. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism, are summarized in the table below. The data is compiled from the key scientific literature.

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | SC5314 | <0.01 |

| Candida albicans | Azole-Resistant Isolate 1 | <0.01 |

| Candida albicans | Azole-Resistant Isolate 2 | 0.02 |

| Candida glabrata | BG2 | 0.02 |

| Candida krusei | ATCC 6258 | 0.08 |

| Aspergillus fumigatus | Clinical Isolate | 0.25 |

| Rhizopus oryzae | Clinical Isolate | 1 |

| Mucor circinelloides | Clinical Isolate | 2 |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various fungal pathogens. Data extracted from Montoir D, et al. Eur J Med Chem. 2020.

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in murine models of systemic candidiasis. The compound was shown to significantly reduce mortality rates and the fungal burden in the kidneys of infected mice, indicating its potential for treating systemic fungal infections.

Mechanism of Action

As a member of the triazole class of antifungals, this compound is a potent inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.

Caption: Ergosterol biosynthesis pathway and the mechanism of action of this compound.

Experimental Protocols

Chemical Synthesis

A detailed, step-by-step synthesis protocol for this compound is outlined in the publication by Montoir et al. (Eur J Med Chem. 2020;189:112082). The synthesis involves a multi-step process starting from commercially available materials, culminating in the formation of the pyrrolotriazinone scaffold and subsequent coupling with the triazole side chain.

Caption: General synthetic workflow for this compound.

In Vitro Antifungal Susceptibility Testing

The in vitro activity of this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain the final inoculum concentration.

-

Drug Dilution: this compound was serially diluted in RPMI 1640 medium in 96-well microtiter plates.

-

Incubation: The standardized fungal inoculum was added to each well of the microtiter plates. The plates were then incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of fungal growth compared to the drug-free control well.

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

The in vivo efficacy was assessed in an immunocompromised murine model.

-

Immunosuppression: Mice were rendered neutropenic by intraperitoneal administration of cyclophosphamide.

-

Infection: Mice were infected intravenously with a lethal dose of Candida albicans.

-

Treatment: this compound was administered orally at various doses, starting at a predetermined time post-infection.

-

Endpoint Analysis: The primary endpoints were survival rate and fungal burden in the kidneys. Kidneys were aseptically removed, homogenized, and plated on appropriate media to determine the number of colony-forming units (CFUs).

Caption: Experimental workflow for the in vivo efficacy study of this compound.

Conclusion

This compound (compound 12) is a promising new triazole antifungal with a novel pyrrolotriazinone scaffold. Its potent in vitro activity against a broad range of fungal pathogens, including resistant strains, and its demonstrated in vivo efficacy, position it as a strong candidate for further preclinical and clinical development. While the specific patent landscape for this compound remains to be fully elucidated, the existing scientific literature provides a solid foundation for its continued investigation as a next-generation antifungal agent. Researchers and drug developers are encouraged to consult the primary literature for more detailed information and to conduct thorough intellectual property due diligence.

References

Pharmacological Profiling of Novel Triazole Antifungals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents. Triazoles remain a cornerstone of antifungal therapy, and the continuous evolution of this class of drugs requires robust and comprehensive pharmacological profiling to identify promising new candidates. This technical guide provides a detailed framework for the preclinical evaluation of novel triazole antifungals, outlining key in vitro and in vivo methodologies, data interpretation, and the elucidation of mechanisms of action and resistance. Standardized protocols and data presentation formats are provided to facilitate consistent and comparable evaluation of these critical therapeutics.

Introduction

Triazole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] This inhibition disrupts membrane integrity, leading to fungal cell growth arrest and death.[1] The pharmacological profiling of novel triazoles is a multi-faceted process that involves a battery of in vitro and in vivo assays designed to assess their antifungal potency, spectrum of activity, pharmacokinetic properties, and potential for resistance development. This guide details the critical experimental protocols and data analysis techniques required for a thorough preclinical assessment.

Mechanism of Action of Triazole Antifungals

The primary mechanism of action of triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme critical for the conversion of lanosterol to ergosterol in the fungal cell membrane.[2] This disruption of the ergosterol biosynthesis pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising fungal membrane integrity and function.[3]

Beyond the primary target, the downstream effects of ergosterol depletion are multifaceted. The altered membrane composition can impact the function of other membrane-associated proteins, such as the vacuolar H+-ATPase (V-ATPase), which is crucial for maintaining intracellular pH homeostasis.[4][5] Furthermore, the accumulation of sterol intermediates can trigger transcriptional responses, including the upregulation of genes involved in ergosterol biosynthesis and drug efflux pumps, which can contribute to the development of resistance.[3][6] Recent studies have also suggested a secondary mechanism of action involving the HMG-CoA reductase (Hmg1), where triazole-induced sterol perturbations lead to feedback regulation of the ergosterol biosynthesis pathway.[7]

Figure 1: Mechanism of action of triazole antifungals and downstream cellular effects.

In Vitro Pharmacological Profiling

Antifungal Susceptibility Testing

The cornerstone of in vitro profiling is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The broth microdilution method is the gold standard for antifungal susceptibility testing.

-

Preparation of Antifungal Stock Solution:

-

Dissolve the novel triazole compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL).

-

Prepare serial twofold dilutions of the antifungal agent in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL.

-

-

Inoculum Preparation:

-

Culture the fungal isolate on Sabouraud dextrose agar for 24-48 hours.

-

Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Further dilute the inoculum in RPMI 1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.

-

Include a drug-free growth control well and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is read as the lowest concentration of the antifungal agent at which there is a significant inhibition (typically ≥50% for triazoles) of growth compared to the drug-free control well.

-

Spectrum of Activity

The antifungal spectrum of a novel triazole should be determined against a broad panel of clinically relevant fungal pathogens.

Table 1: In Vitro Activity of Novel Triazole Antifungals against various Fungal Pathogens (MIC in µg/mL)

| Antifungal Agent | Candida albicans | Candida auris | Candida glabrata | Candida parapsilosis | Cryptococcus neoformans | Aspergillus fumigatus | Trichophyton rubrum |

| Novel Triazole A | 0.125 | 0.058 | 0.25 | 0.5 | 0.002 | 4.0 | 0.00022 |

| Novel Triazole B | 0.25 | 0.14 | 0.5 | 1.0 | 0.0156 | 8.0 | 0.0005 |

| Fluconazole | 0.25-1.0 | ≥32 | 4-16 | 0.5-2.0 | 2-8 | >64 | 1-4 |

| Voriconazole | 0.03-0.125 | 0.44 | 0.125-0.5 | 0.03-0.125 | 0.06-0.25 | 0.25-1.0 | 0.03-0.125 |

| Posaconazole | 0.03-0.125 | 0.10 | 0.125-0.5 | 0.03-0.125 | 0.06-0.25 | 0.125-0.5 | 0.03-0.125 |

| Luliconazole | ND | ND | ND | ND | ND | ND | 0.00025-0.0005 |

| Efinaconazole | ND | ND | ND | ND | ND | ND | 0.015-0.03 |

ND: Not Determined. Data compiled from multiple sources for illustrative purposes.[8][9][10][11][12]

Cytotoxicity Assays

Assessing the potential toxicity of a novel antifungal agent to mammalian cells is a critical step in the profiling process. The MTT and XTT assays are colorimetric assays that measure cell metabolic activity as an indicator of cell viability.

-

Cell Seeding:

-

Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the novel triazole in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound.

-

Incubate for 24-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability compared to the untreated control.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.

-

In Vivo Pharmacological Profiling

In vivo studies are essential to evaluate the efficacy of a novel triazole in a whole-animal system. The murine model of disseminated candidiasis is a widely used and well-characterized model for systemic fungal infections.

Experimental Protocol: Murine Model of Disseminated Candidiasis

-

Inoculum Preparation:

-

Culture Candida albicans in a suitable broth (e.g., YPD) overnight at 30°C.

-

Wash the cells with sterile saline and adjust the concentration to 1 x 10⁶ cells/mL.

-

-

Infection:

-

Administer 0.1 mL of the fungal suspension (1 x 10⁵ cells) intravenously via the lateral tail vein to female BALB/c mice (6-8 weeks old).

-

-

Antifungal Treatment:

-

Initiate treatment with the novel triazole at various doses (e.g., 1, 5, and 10 mg/kg) at a specified time post-infection (e.g., 2 hours).

-

Administer the drug via an appropriate route (e.g., oral gavage, intraperitoneal injection) once or twice daily for a defined period (e.g., 7 days).

-

Include a vehicle control group and a positive control group (e.g., fluconazole).

-

-

Efficacy Evaluation:

-

Survival Study: Monitor the mice daily for morbidity and mortality for up to 21 days post-infection.

-

Fungal Burden: At a predetermined endpoint (e.g., day 7), humanely euthanize a subset of mice from each group.

-

Aseptically remove the kidneys, homogenize the tissue in sterile saline, and perform serial dilutions.

-

Plate the dilutions on Sabouraud dextrose agar and incubate for 24-48 hours.

-

Count the number of colony-forming units (CFU) and express the results as log₁₀ CFU per gram of tissue.

-

Figure 2: Experimental workflow for the murine model of disseminated candidiasis.

Resistance Mechanisms

Understanding the potential for resistance development is crucial. The primary mechanisms of triazole resistance include:

-

Target site mutations: Alterations in the ERG11 gene leading to reduced binding affinity of the triazole to the CYP51 enzyme.

-

Overexpression of the target enzyme: Increased production of CYP51, requiring higher concentrations of the drug for inhibition.

-

Efflux pump overexpression: Increased expression of drug efflux pumps (e.g., ABC transporters and major facilitators) that actively remove the triazole from the fungal cell.

Conclusion

The pharmacological profiling of novel triazole antifungals is a rigorous and essential process in the drug development pipeline. The methodologies outlined in this guide provide a comprehensive framework for the in vitro and in vivo evaluation of new candidates. By systematically assessing antifungal activity, spectrum, cytotoxicity, in vivo efficacy, and potential for resistance, researchers can identify promising new triazoles with the potential to address the growing challenge of invasive fungal infections.

References

- 1. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beyond ergosterol: linking pH to antifungal mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 7. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Triazole NT-a9 Has Potent Antifungal Efficacy against Cryptococcus neoformans In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro antifungal activity of a novel topical triazole PC945 against emerging yeast Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Luliconazole Demonstrates Potent In Vitro Activity against Dermatophytes Recovered from Patients with Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Fungicidal and Fungistatic Properties of Antifungal Agent 31

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The distinction between fungistatic and fungicidal action is critical in the development and clinical application of antifungal therapies.[3][4]

-

Fungistatic agents inhibit the growth and replication of fungi without directly killing the cells, relying on the host's immune system to clear the infection.[5][6]

-

Fungicidal agents actively kill fungal cells, which can be crucial for treating infections in immunocompromised patients or in cases of severe, disseminated mycoses.[5][7]

Antifungal Agent 31 has emerged as a promising candidate with broad-spectrum activity against both yeasts and filamentous fungi.[1][2] This guide outlines the definitive experiments performed to characterize its activity, providing the scientific community with the foundational data and methodologies to assess its therapeutic potential.

Proposed Mechanism of Action

This compound, as a triazole, is hypothesized to function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and compromises the structural integrity and function of the cell membrane, ultimately triggering the Cell Wall Integrity (CWI) signaling pathway and leading to cell death.[9][10][11][12]

Quantitative Assessment of Antifungal Activity

The activity of this compound was quantitatively assessed against three clinically relevant fungal pathogens: Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

Minimum Inhibitory and Fungicidal Concentrations

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum.[4][13][14] An MFC/MIC ratio of ≤4 is typically considered indicative of fungicidal activity.

Table 1: MIC and MFC Data for this compound

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |

| Candida albicans (ATCC 90028) | 0.5 | 1.0 | 2 | Fungicidal |

| Aspergillus fumigatus (ATCC 204305) | 1.0 | 4.0 | 4 | Fungicidal |

| Cryptococcus neoformans (ATCC 208821) | 0.25 | 0.5 | 2 | Fungicidal |

The data clearly show an MFC/MIC ratio of ≤4 for all tested species, providing strong evidence for the fungicidal nature of this compound.

Time-Kill Curve Analysis

Time-kill assays provide a dynamic assessment of antifungal activity over time. A fungicidal agent is expected to cause a ≥3-log10 (99.9%) reduction in colony-forming units (CFU/mL) from the starting inoculum. The results below, using concentrations at 4x the MIC for each organism, confirm the fungicidal activity.

Table 2: Time-Kill Assay Results (CFU/mL Reduction at 24 hours)

| Fungal Species | Initial Inoculum (CFU/mL) | Final CFU/mL (at 4x MIC) | Log10 Reduction | Percent Kill | Interpretation |

| C. albicans | 5.1 x 10⁵ | <100 | >3.7 | >99.9% | Fungicidal |

| A. fumigatus | 4.8 x 10⁵ | <100 | >3.6 | >99.9% | Fungicidal |

| C. neoformans | 5.0 x 10⁵ | <100 | >3.7 | >99.9% | Fungicidal |

Experimental Protocols

Standardized and reproducible protocols are essential for the accurate determination of antifungal properties.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.[15]

-

Preparation of Antifungal Agent: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial twofold dilutions in RPMI 1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate. Final concentrations should range from 0.06 to 32 µg/mL.

-

Inoculum Preparation: Culture the fungal isolates on Sabouraud Dextrose Agar (SDA). Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

-

Inoculation and Incubation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the agent that causes complete inhibition of visible growth as detected by the naked eye.

Protocol for Minimum Fungicidal Concentration (MFC) Assay

This assay is a direct extension of the MIC test.[14][16][17]

-

Subculturing: Following MIC determination, mix the contents of each well that showed complete growth inhibition (i.e., at and above the MIC).

-

Plating: Aliquot 20 µL from each of these wells and spread onto separate SDA plates.

-

Incubation: Incubate the plates at 35°C for 24-72 hours, until growth is clearly visible in the growth control subculture.

-

MFC Determination: The MFC is the lowest concentration of the antifungal agent from the MIC plate that results in a ≥99.9% reduction in CFU compared to the initial inoculum count, or that yields ≤3 colonies.[17]

Protocol for Time-Kill Curve Assay

This protocol provides a kinetic perspective on antifungal activity.[18][19][20][21]

-

Preparation: Prepare flasks containing RPMI 1640 medium with this compound at concentrations of 0x (control), 1x, 2x, 4x, and 8x the predetermined MIC for each organism.

-

Inoculation: Inoculate each flask with a starting fungal suspension of approximately 5 x 10⁵ CFU/mL.

-

Sampling and Plating: Incubate the flasks at 35°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions in sterile saline, plate onto SDA, and incubate for 24-48 hours.

-

Data Analysis: Count the colonies on each plate to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time. A fungicidal effect is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[19]

Conclusion

The comprehensive in vitro data presented in this guide consistently demonstrate that this compound possesses potent fungicidal activity against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. The low MFC/MIC ratios (≤4) and the rapid, significant reduction in fungal viability observed in time-kill assays confirm its cell-killing capabilities. This fungicidal profile, combined with its proposed mechanism of disrupting essential membrane synthesis, positions this compound as a strong candidate for further development in treating invasive fungal infections, particularly in scenarios where rapid pathogen elimination is paramount.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antifungals and Drug Resistance [mdpi.com]

- 4. Key issues concerning fungistatic versus fungicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. drcanuso.com [drcanuso.com]

- 7. Fungicidal versus Fungistatic: what's in a word? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Fungal Cell Wall Integrity Pathway | MDPI Books [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 16. Determination of the minimum fungicidal concentration [bio-protocol.org]

- 17. journals.asm.org [journals.asm.org]

- 18. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. journals.asm.org [journals.asm.org]

- 21. nelsonlabs.com [nelsonlabs.com]

Methodological & Application

Application Notes and Protocols for Time-Kill Assays of Antifungal Agent 31

For Researchers, Scientists, and Drug Development Professionals

Introduction

Time-kill assays are a cornerstone in the preclinical evaluation of novel antifungal agents, providing critical insights into their pharmacodynamic properties. These assays determine the rate and extent of fungal cell death over time in response to a specific antimicrobial agent. This document provides a detailed protocol for conducting time-kill assays for a novel investigational agent, Antifungal Agent 31, against pathogenic fungal species. The data generated from these studies are essential for characterizing the agent's fungicidal or fungistatic activity, understanding its concentration-dependent effects, and informing dose-selection for further preclinical and clinical development.

The protocols outlined herein are based on established methodologies, including those recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.[1][2][3][4] Adherence to these standardized procedures is crucial for minimizing inter-study variability.[5][6]

I. Data Presentation: Time-Kill Kinetics of this compound

The following tables summarize the hypothetical quantitative data from time-kill assays performed with this compound against Candida albicans and Aspergillus fumigatus.

Table 1: Time-Kill Kinetics of this compound against Candida albicans (ATCC 90028)

| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) | Log10 CFU/mL (8x MIC) |

| 0 | 5.02 | 5.01 | 5.03 | 5.00 | 5.02 |

| 2 | 5.35 | 5.10 | 4.88 | 4.65 | 4.31 |

| 4 | 5.88 | 5.21 | 4.50 | 4.12 | 3.78 |

| 8 | 6.95 | 5.30 | 4.15 | 3.55 | 2.99 |

| 12 | 7.81 | 5.25 | 3.82 | 2.98 | <2.00 |

| 24 | 8.54 | 5.15 | 3.10 | <2.00 | <2.00 |

| 48 | 8.62 | 5.05 | 2.58 | <2.00 | <2.00 |

MIC of this compound for C. albicans ATCC 90028 was determined to be 1 µg/mL.

Table 2: Time-Kill Kinetics of this compound against Aspergillus fumigatus (ATCC 204305)

| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) | Log10 CFU/mL (8x MIC) |

| 0 | 5.05 | 5.04 | 5.06 | 5.03 | 5.05 |

| 2 | 5.28 | 5.15 | 5.01 | 4.89 | 4.72 |

| 4 | 5.72 | 5.25 | 4.98 | 4.70 | 4.45 |

| 8 | 6.81 | 5.35 | 5.05 | 4.51 | 4.02 |

| 12 | 7.65 | 5.40 | 4.95 | 4.23 | 3.58 |

| 24 | 8.42 | 5.38 | 4.88 | 3.88 | 2.95 |

| 48 | 8.55 | 5.32 | 4.81 | 3.45 | <2.00 |

MIC of this compound for A. fumigatus ATCC 204305 was determined to be 2 µg/mL.

Interpretation of Results:

-

Fungicidal Activity: A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[7]

-

Fungistatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum.

-

Synergy: A ≥2-log10 decrease in CFU/mL between the combination and its most active constituent.[8]

Based on the hypothetical data, this compound demonstrates fungicidal activity against C. albicans at concentrations of 4x and 8x MIC, and against A. fumigatus at 8x MIC. At lower concentrations, it exhibits fungistatic activity.

II. Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC)

Prior to performing the time-kill assay, the MIC of this compound against the test organism must be determined using a standardized broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 or M38-A2 for yeasts and filamentous fungi, respectively.[9]

B. Time-Kill Assay Protocol

This protocol is adapted from established methods to ensure reproducibility.[1][5][6]

1. Materials:

-

Fungal Isolate: A well-characterized strain of the test fungus (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305).

-

Culture Media: Sabouraud Dextrose Agar (SDA) for fungal culture. RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[5][6][10][11]

-

This compound: Stock solution of known concentration.

-

Sterile Saline (0.85%)

-

Sterile Water

-

Spectrophotometer

-

Incubator (35°C)

-

Shaking Incubator (optional, but recommended for some species) [5][6]

-

Sterile test tubes, pipettes, and other standard microbiology laboratory equipment.

2. Inoculum Preparation:

-

Subculture the fungal isolate onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

From the fresh culture, pick five colonies (each approximately 1 mm in diameter) and suspend them in 5 mL of sterile saline.[12]

-

Vortex the suspension for 15 seconds.

-

Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts) using a spectrophotometer at 530 nm.[1]

-

Prepare a 1:100 dilution of the adjusted suspension in RPMI 1640 medium, followed by a further 1:20 dilution to achieve a starting inoculum of approximately 1-5 x 10^5 CFU/mL.[5][10] The starting inoculum should be confirmed by plating a serial dilution onto SDA plates and performing a colony count after incubation.

3. Assay Setup:

-

Prepare test tubes containing RPMI 1640 medium with the desired concentrations of this compound (e.g., 0x MIC (growth control), 1x MIC, 2x MIC, 4x MIC, 8x MIC, and 16x MIC).[13][14] The final volume in each tube should be the same (e.g., 10 mL).

-

Inoculate each tube with the prepared fungal suspension to achieve the target starting inoculum of 1-5 x 10^5 CFU/mL.

-

Incubate all tubes at 35°C. Agitation may be required for certain fungal species to ensure uniform growth and exposure to the antifungal agent.[5][6]

4. Sampling and Viability Counting:

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) from each test tube.[7]

-

Perform ten-fold serial dilutions of the collected samples in sterile saline.

-

Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.

-

Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

5. Antifungal Carryover Assessment:

It is crucial to assess for antifungal carryover, which can inhibit the growth of fungi on the agar plates and lead to falsely low colony counts.[5][6][10] This can be done by plating a known low number of fungal cells in the presence of the highest concentration of this compound used in the assay and comparing the colony count to a control plate without the agent. If significant carryover is detected, methods such as membrane filtration should be employed.[5][10]

III. Visualization of Experimental Workflow and Signaling Pathway

A. Experimental Workflow for Time-Kill Assay

B. Hypothetical Signaling Pathway for this compound

Many antifungal agents target the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[1][5][13] The following diagram illustrates a hypothetical mechanism of action for this compound, targeting a key enzyme in this pathway.

Conclusion

The time-kill assay is an indispensable tool for the preclinical characterization of novel antifungal agents like this compound. By providing a detailed protocol and standardized data presentation format, this document aims to facilitate the generation of robust and reproducible data. The insights gained from these assays are critical for understanding the pharmacodynamic profile of new antifungal candidates and guiding their development towards clinical applications.

References

- 1. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 2. The Fungal Cell Wall: Structure, Biosynthesis, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. davidmoore.org.uk [davidmoore.org.uk]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 8. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 9. Antifungal Resistance, Metabolic Routes as Drug Targets, and New Antifungal Agents: An Overview about Endemic Dimorphic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Frontiers | The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species [frontiersin.org]

- 13. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 14. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Murine Model of Systemic Candidiasis: Evaluation of Antifungal Agent 31

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing a murine model of systemic candidiasis to evaluate the efficacy of a novel antifungal agent, designated as Antifungal Agent 31. The intravenous challenge model in mice is a well-established and reproducible method that closely mimics human disseminated candidiasis, making it an invaluable tool in preclinical drug development.[1][2][3][4]

Introduction to the Murine Model of Systemic Candidiasis

Systemic candidiasis, primarily caused by Candida albicans, is a life-threatening opportunistic fungal infection, particularly in immunocompromised individuals.[3] The murine model of intravenous infection is a cornerstone for studying the pathogenesis of this disease and for the preclinical assessment of new antifungal therapies.[5] In this model, intravenous administration of C. albicans leads to a disseminated infection, with the kidneys being the primary target organs, mirroring the clinical presentation in humans.[1][2][4][6]

The evaluation of an antifungal agent's efficacy in this model is typically based on several key endpoints: reduction in fungal burden in target organs, improvement in survival rates, and modulation of the host immune response.[7][8] This document outlines the standardized protocols for each of these assessment methods.

Experimental Protocols

Animal Model and Husbandry

-

Animal Strain: Female BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used.[3][9] The choice of strain can influence the immune response and susceptibility to infection.

-

Housing: Mice should be housed in specific pathogen-free (SPF) conditions with ad libitum access to sterile food and water.[3] All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.[9]

Inoculum Preparation

-

Culture: Streak Candida albicans (e.g., strain SC5314) on Yeast Peptone Dextrose (YPD) agar and incubate at 30°C for 24-48 hours.[3]

-

Liquid Culture: Inoculate a single colony into 10 mL of YPD broth and incubate at 30°C with shaking for 18-24 hours to obtain a stationary phase culture.[3]

-

Washing and Resuspension: Harvest the yeast cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in sterile PBS.[3][9]

-

Quantification: Determine the cell concentration using a hemocytometer and adjust the final concentration with sterile PBS to the desired inoculum density (e.g., 2.5 x 10^5 cells/mL for a target inoculum of 5 x 10^4 cells/mouse in 200 µL).[9]

-

Viability Check: Plate serial dilutions of the inoculum on YPD agar to confirm the viable cell count (CFU/mL).[3]

Infection Procedure

-

Route of Administration: The most common route for inducing systemic candidiasis is intravenous (IV) injection via the lateral tail vein.[1][2][3]

-

Inoculum Volume: Inject each mouse with 200 µL of the prepared C. albicans suspension.[9]

-

Control Group: A control group should be injected with 200 µL of sterile PBS.[9]

-

Monitoring: Monitor the mice daily for clinical signs of infection, including weight loss, ruffled fur, lethargy, and hunched posture.[1][10]

Treatment with this compound

-

Treatment Groups:

-

Administration: The route and frequency of administration of this compound will depend on its pharmacokinetic properties. Common routes include intraperitoneal (IP), oral (PO), or subcutaneous (SC) injection. Treatment can be initiated at a specified time post-infection (e.g., 2 to 24 hours).[7]

-

Duration: The treatment duration can vary, but a typical study may last for 7 to 14 days.[7]

Evaluation of Antifungal Efficacy

Survival Analysis

-

Objective: To determine if this compound improves the survival of mice with systemic candidiasis.

-

Procedure:

Fungal Burden Determination (CFU Assay)

-

Objective: To quantify the fungal load in target organs (primarily kidneys) as a measure of antifungal efficacy.[8][13]

-

Procedure:

-

At predetermined time points (e.g., 3, 7, and 14 days post-infection), humanely euthanize a subset of mice from each group.

-

Aseptically harvest the kidneys and other organs of interest (e.g., brain, spleen, liver).[9][14]

-

Weigh each organ and homogenize in a known volume of sterile PBS.

-

Plate serial dilutions of the tissue homogenates on YPD agar.

-

Incubate at 30°C for 24-48 hours and count the number of colonies.

-

Calculate the fungal burden as CFU per gram of tissue.[14]

-

Histopathology

-

Objective: To visually assess the extent of tissue damage and fungal infiltration in target organs.

-

Procedure:

-

Harvest organs and fix them in 10% neutral buffered formalin.

-

Embed the tissues in paraffin and section them.

-

Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and with Periodic acid-Schiff (PAS) or Gomori Methenamine Silver (GMS) to visualize fungal elements.[3][10]

-

Examine the slides under a microscope to assess inflammation, tissue necrosis, and the presence of yeast and hyphal forms.[10]

-

Cytokine Analysis

-

Objective: To evaluate the effect of this compound on the host immune response to infection.

-

Procedure:

-

Collect tissue samples (e.g., kidney, spleen) and prepare tissue homogenates.[9]

-

Measure the concentrations of key cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-4, IL-10, IL-17) in the tissue homogenates using methods such as ELISA or Cytometric Bead Array (CBA).[9][15]

-

Alternatively, extract RNA from tissues to analyze cytokine gene expression by quantitative PCR (qPCR).[15]

-

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Survival Data

| Treatment Group | Median Survival Time (Days) | % Survival at Day 21 | p-value (vs. Vehicle Control) |

| Vehicle Control | |||

| This compound (Low Dose) | |||

| This compound (High Dose) | |||

| Positive Control |

Table 2: Fungal Burden in Kidneys (Log10 CFU/g ± SD)

| Treatment Group | Day 3 Post-Infection | Day 7 Post-Infection | Day 14 Post-Infection |

| Vehicle Control | |||

| This compound (Low Dose) | |||

| This compound (High Dose) | |||

| Positive Control |

Table 3: Key Cytokine Levels in Kidney Homogenates (pg/mL ± SD) at Day 3 Post-Infection

| Treatment Group | TNF-α | IL-6 | IFN-γ (Th1) | IL-4 (Th2) |

| Vehicle Control | ||||

| This compound (Low Dose) | ||||

| This compound (High Dose) | ||||

| Positive Control |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating this compound.

Host Immune Response Signaling Pathway

Caption: Simplified Th1/Th2 signaling in response to C. albicans.

References

- 1. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]

- 3. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Early expression of local cytokines during systemic Candida albicans infection in a murine intravenous challenge model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comparative histopathological study of systemic candidiasis in association with experimentally induced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of systemic antifungal agents in X-irradiated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Application Note: Assessing the Oral Bioavailability of Antifungal Agent 31 in Animal Models

Introduction

The oral route is the most common and convenient method for drug administration. For an antifungal agent to be effective when administered orally, it must be absorbed from the gastrointestinal tract and reach the systemic circulation in sufficient concentrations to exert its therapeutic effect. Oral bioavailability (%F) is a critical pharmacokinetic parameter that quantifies the fraction of an orally administered drug that reaches the systemic circulation unchanged.[1][2] Assessing oral bioavailability early in the drug development process is essential for guiding formulation strategies and predicting clinical efficacy. This document provides a detailed protocol for determining the absolute oral bioavailability of a novel investigational drug, Antifungal Agent 31, in a rodent model.

Animal models are indispensable tools for preclinical pharmacokinetic and pharmacodynamic (PK/PD) assessments of new antifungal drugs before human trials.[3][4] Mice and rats are frequently used for initial screening due to their well-characterized physiology, availability of inbred strains, and cost-effectiveness.[5] This protocol will utilize a rat model to determine key pharmacokinetic parameters following both intravenous and oral administration.

Proposed Mechanism of Action

This compound is a novel triazole derivative designed to inhibit lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. By inhibiting its synthesis, this compound disrupts membrane integrity, leading to fungal cell death.[6][7]

Caption: Simplified diagram of the proposed mechanism of action for this compound.

Experimental Protocol

This protocol describes a single-dose, two-period crossover study in rats to determine the absolute oral bioavailability of this compound.

Caption: Experimental workflow for the crossover bioavailability study.

1. Materials and Animals

-

Test Article: this compound

-